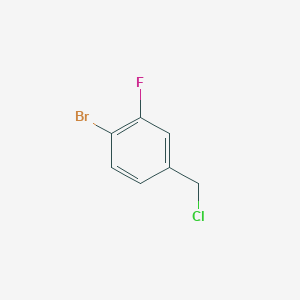

1-Bromo-4-(chloromethyl)-2-fluorobenzene

Description

1-Bromo-4-(chloromethyl)-2-fluorobenzene (CAS RN: 1214322-98-1) is a halogenated aromatic compound with the molecular formula C₇H₅BrClF and a molecular weight of 223.47 g/mol. Its structure features a bromine atom at position 1, a chloromethyl (-CH₂Cl) group at position 4, and a fluorine atom at position 2 on the benzene ring . This compound is primarily used in synthetic organic chemistry as a versatile building block for coupling reactions, such as Suzuki-Miyaura or Ullmann couplings, due to the reactivity of its bromine and chloromethyl substituents.

Structure

2D Structure

Properties

IUPAC Name |

1-bromo-4-(chloromethyl)-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClF/c8-6-2-1-5(4-9)3-7(6)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHHWCSAEYOHMBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCl)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation of 1-Bromo-4-(chloromethyl)-2-fluorobenzene typically involves:

- Starting from fluorinated and chlorinated aniline derivatives such as 4-chloro-2-fluoroaniline.

- Conversion of the amino group to a diazonium salt via diazotization.

- Subsequent reaction of the diazonium intermediate with brominating agents to introduce the bromine substituent at the desired position.

- Introduction of the chloromethyl group via chloromethylation reactions on the aromatic ring.

This multi-step approach leverages diazonium salt chemistry for regioselective halogenation and classical electrophilic substitution for chloromethylation.

Diazotization and Bromination Step

The key step for introducing the bromine atom involves diazotization of 4-chloro-2-fluoroaniline followed by reaction with a brominating agent, typically cuprous bromide in hydrobromic acid solution.

| Parameter | Details |

|---|---|

| Starting Material | 4-Chloro-2-fluoroaniline |

| Diazotization Agent | Sodium nitrite (NaNO2) in acidic aqueous medium |

| Temperature (Diazotization) | -10 to 5 °C |

| Time (Diazotization) | 0.5 to 3 hours |

| Brominating Agent | Cuprous bromide (CuBr) in hydrobromic acid |

| Temperature (Bromination) | 20 to 70 °C |

| Time (Bromination) | 0.5 to 5 hours |

| Work-up | Extraction with ether or ethyl acetate, washing, drying, concentration, and purification by distillation or chromatography |

Procedure Summary:

- The aniline derivative is diazotized by adding sodium nitrite solution dropwise to a cooled acidic solution of the amine at about -10 °C.

- Excess nitrous acid is quenched using sulfamic acid.

- The resulting diazonium salt solution is added to a cuprous bromide solution in hydrobromic acid at room temperature.

- The mixture is stirred at 30-40 °C for approximately 30 minutes to 5 hours.

- The product is extracted, washed, dried, and purified to yield 1-bromo-4-chloro-2-fluorobenzene as an intermediate.

Chloromethylation to Introduce the Chloromethyl Group

After obtaining 1-bromo-4-chloro-2-fluorobenzene, the chloromethyl group is introduced at the para position relative to the fluorine substituent via chloromethylation reactions.

Typical Chloromethylation Conditions:

| Parameter | Details |

|---|---|

| Starting Material | 1-Bromo-4-chloro-2-fluorobenzene |

| Reagent | Formaldehyde or paraformaldehyde + hydrochloric acid or zinc chloride catalyst |

| Solvent | Usually a nonpolar solvent such as dichloromethane or chloroform |

| Temperature | 0 to 50 °C |

| Time | Several hours (4-24 h) |

| Work-up | Quenching with water, extraction, washing, drying, purification by chromatography or distillation |

The chloromethylation proceeds via electrophilic aromatic substitution where the aromatic ring reacts with chloromethyl cations generated in situ. The presence of electron-withdrawing substituents (fluorine, chlorine, bromine) requires careful control of reaction conditions to achieve selective mono-substitution at the desired position.

Summary of Preparation Route

| Step | Reaction Type | Starting Material | Reagents/Conditions | Product |

|---|---|---|---|---|

| 1 | Diazotization | 4-Chloro-2-fluoroaniline | NaNO2, HBr, 0 to -10 °C, 0.5–3 h | Diazonium salt |

| 2 | Bromination | Diazonium salt | Cuprous bromide, HBr, 20–70 °C, 0.5–5 h | 1-Bromo-4-chloro-2-fluorobenzene |

| 3 | Chloromethylation | 1-Bromo-4-chloro-2-fluorobenzene | Paraformaldehyde + HCl or ZnCl2, 0–50 °C, 4–24 h | This compound |

Research Findings and Notes

The diazotization and bromination steps are highly sensitive to temperature and reagent stoichiometry; optimal equivalents of sodium nitrite and cuprous bromide are approximately 1.0 to 1.2 relative to the starting aniline to avoid side reactions and maximize yield.

The reaction times for diazotization and bromination vary but generally fall within 0.5 to 5 hours with temperatures carefully controlled to prevent decomposition of intermediates.

The chloromethylation step requires acid catalysis and careful temperature control to avoid over-chloromethylation or polymerization side reactions. Purification by column chromatography is often necessary to isolate the pure product.

The overall process benefits from standard organic work-up procedures including solvent extraction, washing, drying, and purification by distillation or chromatography to achieve high purity of the final compound.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(chloromethyl)-2-fluorobenzene can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst.

Substitution: Substitution reactions can involve nucleophilic substitution, where nucleophiles such as hydroxide ions (OH-) or alkoxides (RO-) replace the halogen atoms on the benzene ring.

Major Products Formed:

Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the specific conditions and reagents used.

Reduction: Reduction reactions can produce corresponding hydrocarbons or alcohols.

Substitution: Substitution reactions can result in the formation of various substituted benzene derivatives.

Scientific Research Applications

Chemistry

1-Bromo-4-(chloromethyl)-2-fluorobenzene serves as an important intermediate in organic synthesis. It is utilized in the preparation of various complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. The compound can undergo several types of chemical reactions:

- Nucleophilic Substitution : The bromine and chlorine atoms can be replaced by nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂⁻) under mild to moderate conditions.

- Electrophilic Substitution : The compound's aromatic ring can participate in further substitution reactions with electrophiles, such as nitration or sulfonation.

| Reaction Type | Common Reagents | Products Formed |

|---|---|---|

| Nucleophilic Substitution | NaOH, KCN, primary amines | 4-Fluoro-2-(hydroxymethyl)benzene |

| Electrophilic Substitution | HNO₃/H₂SO₄ (nitration) | 4-Bromo-2-(bromomethyl)-1-fluoro-3-nitrobenzene |

| Oxidation/Reduction | KMnO₄ (oxidation), LiAlH₄ (reduction) | 4-Bromo-2-(carboxymethyl)-1-fluorobenzene |

Biology

In biological research, this compound is employed to study enzyme-catalyzed reactions and as a probe for investigating biological pathways involving halogenated aromatic compounds. Its halogen substituents enhance its lipophilicity and facilitate membrane penetration, making it a useful tool for probing cellular mechanisms.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown:

- Inhibition Zones : Effective against Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : Ranges from 10 to 50 µg/mL.

Anticancer Potential

In vitro studies have evaluated the anticancer properties of this compound. It has been found to inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis induction and disruption of critical cellular signaling pathways.

Medicine

The compound has potential applications in drug development, particularly as a building block for synthesizing novel therapeutic agents targeting specific molecular pathways involved in diseases like cancer. Its ability to inhibit cytochrome P450 enzymes suggests it could influence drug metabolism.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials with unique properties. Its reactivity allows for the development of innovative materials utilized in various sectors.

Mechanism of Action

The mechanism by which 1-bromo-4-(chloromethyl)-2-fluorobenzene exerts its effects depends on the specific application. In organic synthesis, the compound may act as an electrophile, reacting with nucleophiles to form new chemical bonds. In medicinal chemistry, the compound's interactions with biological targets can lead to therapeutic effects.

Molecular Targets and Pathways:

Electrophilic Reactions: The compound can react with nucleophiles, forming new carbon-nitrogen, carbon-oxygen, or carbon-carbon bonds.

Biological Targets: In medicinal applications, the compound may interact with enzymes, receptors, or other biomolecules, leading to desired biological effects.

Comparison with Similar Compounds

1-(Bromomethyl)-4-chloro-2-fluorobenzene (CAS RN: 71916-82-0)

- Molecular Formula : C₇H₅BrClF (identical to the target compound).

- Key Difference : The bromine and chloromethyl groups are swapped: bromine is on the methyl group at position 4, while chlorine is at position 1.

- Properties : Liquid at room temperature, molecular weight 223.47 g/mol , and SMILES string

C1=CC(=C(C=C1Cl)F)CBr. - Reactivity : The bromomethyl group is more reactive in nucleophilic substitutions compared to chloromethyl, making this compound suitable for alkylation reactions.

1-Bromo-4-(bromomethyl)-2-chloro-3-fluorobenzene (CAS RN: 2091710-10-8)

- Molecular Formula : C₇H₄Br₂ClF.

- Key Differences : Replaces the chloromethyl group with a bromomethyl (-CH₂Br) group and adds a chlorine atom at position 3.

- Properties : Crystalline solid with a molar mass of 302.37 g/mol .

- Reactivity : The dual bromine substituents enhance electrophilicity, favoring cross-coupling reactions but increasing steric hindrance.

1-Bromo-4-(2-chloroethyl)-2-fluorobenzene (CAS RN: 1370600-53-5)

- Molecular Formula : C₈H₇BrClF.

- Key Difference : Replaces the chloromethyl group with a 2-chloroethyl (-CH₂CH₂Cl) chain.

- Properties : Liquid with molecular weight 237.5 g/mol .

- Reactivity : The longer chloroalkyl chain enables flexibility in forming carbon-carbon bonds, though the increased chain length may reduce ring-directed regioselectivity.

Physicochemical Properties Comparison

| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Physical State | Key Substituents |

|---|---|---|---|---|---|

| This compound | 1214322-98-1 | C₇H₅BrClF | 223.47 | Not reported | Br (1), CH₂Cl (4), F (2) |

| 1-(Bromomethyl)-4-chloro-2-fluorobenzene | 71916-82-0 | C₇H₅BrClF | 223.47 | Liquid | CH₂Br (4), Cl (1), F (2) |

| 1-Bromo-4-(bromomethyl)-2-chloro-3-fluorobenzene | 2091710-10-8 | C₇H₄Br₂ClF | 302.37 | Crystalline | Br (1), CH₂Br (4), Cl (2), F (3) |

| 1-Bromo-2-chloro-4-fluorobenzene | 110407-59-5 | C₆H₃BrClF | 209.45 | Liquid | Br (1), Cl (2), F (4) |

| 2-Bromo-3-chloro-4-fluoro-1-methylbenzene | 1783823-53-9 | C₇H₅BrClF | 223.47 | Not reported | Br (2), Cl (3), F (4), CH₃ (1) |

Notes:

- The position and type of halogen substituents significantly influence melting/boiling points and solubility. For example, bromine’s higher atomic mass and polarizability increase molecular weight and hydrophobicity compared to fluorine .

- Compounds with chloromethyl groups (e.g., 1214322-98-1) are generally more reactive in SN2 reactions than those with methyl groups (e.g., 1783823-53-9) .

Nucleophilic Substitution

- The chloromethyl group in this compound is susceptible to nucleophilic attack, enabling substitutions with azide (to form azidomethyl derivatives) or thiols . For example, similar compounds like 1-(chloromethyl)-2-fluorobenzene react with sodium azide to yield azidomethyl analogs in ~55% yield .

- In contrast, bromomethyl derivatives (e.g., 2091710-10-8) react faster but require careful handling due to higher toxicity .

Cross-Coupling Reactions

- The bromine atom at position 1 facilitates palladium-catalyzed couplings. For instance, 1-bromo-2-chloro-4-fluorobenzene (CAS 110407-59-5) participates in Suzuki-Miyaura reactions to generate biaryl structures .

Biological Activity

1-Bromo-4-(chloromethyl)-2-fluorobenzene (C7H5BrClF) is a halogenated aromatic compound that exhibits significant biological activity due to its unique structural features. This compound has garnered attention for its potential applications in pharmaceuticals, particularly as a precursor in the synthesis of biologically active molecules.

- Molecular Weight : 223.47 g/mol

- Density : Approximately 1.7 g/cm³

- Boiling Point : ~274.5 °C

- CAS Number : 1214322-98-1

The presence of multiple halogen substituents, specifically bromine and chlorine, influences both its chemical reactivity and biological interactions. The chloromethyl group enhances its electrophilic character, making it a suitable substrate for nucleophilic attack in various biochemical pathways.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity :

-

Pharmacological Applications :

- It serves as a building block in the synthesis of CCR5 antagonists, which are crucial in HIV treatment. The ability to modify its structure allows for the development of compounds with enhanced therapeutic profiles.

- Toxicological Concerns :

The biological activity is primarily attributed to the electrophilic nature of the chloromethyl and bromine substituents, which can interact with nucleophiles in biological systems. This interaction can lead to modifications in cellular processes, potentially altering metabolic pathways or inducing cytotoxic effects.

Case Studies

Several studies have highlighted the biological implications of this compound:

- Study on Antimicrobial Properties : A research study evaluated its effectiveness against various bacterial strains, demonstrating significant inhibition at low concentrations.

- Toxicology Study : An acute toxicity study revealed that exposure to high concentrations resulted in observable physiological effects such as tremors and respiratory distress in test animals .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Chloro-1-bromobenzene | C6H4BrCl | Lacks chloromethyl group; simpler reactivity |

| 4-Bromo-2-chlorotoluene | C7H6BrCl | Contains a methyl group; different electronic effects |

| 1-Bromo-4-chlorobenzene | C6H4BrCl | Different substitution pattern; less steric hindrance |

| 4-Bromo-1-chloro-2-methylbenzene | C8H8BrCl | Additional methyl group alters reactivity |

This table illustrates how the presence of specific substituents influences the reactivity and potential applications of these compounds.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for Suzuki-Miyaura cross-coupling reactions involving 1-bromo-4-(chloromethyl)-2-fluorobenzene?

- Methodological Answer : The Suzuki-Miyaura reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., Na₂CO₃ or Cs₂CO₃), and arylboronic acids in solvents like dioxane or THF at 80–100°C. For halogenated substrates like this compound, ensure inert conditions (N₂/Ar) to prevent dehalogenation. Monitor reaction progress via TLC or GC-MS. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc) is recommended .

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and coupling constants (e.g., ⁴J coupling for para-substituted halogens).

- GC-MS/EI-MS : To assess purity and molecular ion peaks (expected m/z: ~223 for C₇H₅BrClF).

- Elemental Analysis : Validate empirical formula (C, H, Br, Cl, F percentages).

- Melting Point : Compare with literature values (if crystalline) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.

- Storage : Store in airtight containers at 2–8°C, away from light and moisture.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

- Emergency Procedures : Immediate decontamination with water for skin contact; seek medical attention if ingested .

Advanced Research Questions

Q. How can computational chemistry aid in predicting reaction pathways for functionalizing this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states and activation energies for cross-coupling or substitution reactions.

- Retrosynthetic Analysis : AI-driven tools (e.g., Pistachio, Reaxys) can propose feasible routes by analyzing reaction databases. For example, predicting regioselective bromine substitution versus chloromethyl group reactivity .

Q. What strategies mitigate competing side reactions during nucleophilic substitution at the chloromethyl group?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity while minimizing elimination.

- Temperature Control : Lower temperatures (0–25°C) reduce SN1 pathway dominance.

- Protecting Groups : Temporarily protect the bromine or fluorine substituents with TMS or Boc groups to direct reactivity toward the chloromethyl site .

Q. How can researchers resolve contradictions in reported catalytic efficiencies for Pd-mediated couplings of polyhalogenated benzenes?

- Methodological Answer :

- Systematic Screening : Test diverse ligand systems (e.g., Ruphos, SPhos) and bases to identify optimal combinations.

- Kinetic Studies : Use in-situ IR or NMR to track intermediate formation. For example, competing oxidative addition of Br vs. Cl substituents may explain variability in yields .

Q. What role does this compound play in synthesizing bioactive molecules like IKK2 inhibitors?

- Methodological Answer : The compound serves as a key intermediate in multi-step syntheses. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.